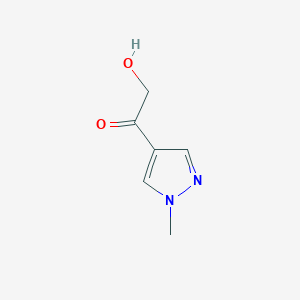
2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde or ketone under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole with glyoxal in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-5-ol
- 3-Methyl-1-phenyl-1H-pyrazol-5-one
- 1-Methyl-5-hydroxy-1H-pyrazole
Uniqueness
2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific structural features, such as the presence of both a hydroxyl group and a pyrazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
2-Hydroxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, also known as PCH-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₆H₈N₂O₂
- Molecular Weight : 140.14 g/mol
- CAS Number : 1334486-81-5
Research indicates that PCH-1 exhibits significant cytotoxic activity against various cancer cell lines. The compound's mechanism involves the disruption of microtubule assembly, which is crucial for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- Cell Cycle Arrest : PCH-1 induces G2/M phase arrest in cancer cells, as evidenced by flow cytometry studies which showed a significant increase in the sub-G1 population indicative of apoptotic cell death .
- Cytotoxicity : The compound demonstrated potent cytotoxic effects with IC₅₀ values of 4.32 µM against A-549 lung cancer cells, outperforming standard chemotherapeutics like Cisplatin .
- Selective Toxicity : Notably, PCH-1 exhibited lower toxicity towards non-malignant cells (HEK293), suggesting a degree of selectivity that is desirable in cancer therapeutics .
Biological Activity Overview
The biological activity of PCH-1 has been evaluated through various studies focusing on its anticancer properties and other potential therapeutic effects.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have reported on the biological activities of pyrazole derivatives, including PCH-1:
- In Vitro Studies : A comprehensive study evaluated the effects of PCH-1 on A-549, H226, and H460 lung cancer cell lines. The results indicated that treatment with PCH-1 led to significant reductions in cell viability and colony formation in a dose-dependent manner .
- Molecular Modeling : Molecular docking studies confirmed that PCH-1 interacts strongly with the vinblastine binding site on tubulin, reinforcing its potential as an anticancer agent by targeting microtubule dynamics .
- Comparative Efficacy : In comparative studies, PCH-1 was shown to be significantly more effective than several other pyrazole derivatives and traditional chemotherapeutics, highlighting its potential as a lead compound for further drug development .
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-hydroxy-1-(1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-5(2-7-8)6(10)4-9/h2-3,9H,4H2,1H3 |
InChI Key |
SJKGCISXGXWMIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















